[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-(N-[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)15-9-5-4-6-13(15)10-22-16(24)11-23(12-17(25)26)14-7-2-1-3-8-14/h1-9H,10-12H2,(H,22,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDMUPKKTKKBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137827 | |
| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-09-1 | |
| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[2-oxo-2-[[[2-(trifluoromethyl)phenyl]methyl]amino]ethyl]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Pathway
The synthesis of [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves the following steps:
- Selection of Starting Materials :
- Amino acids (e.g., glycine derivatives).
- Phenyl derivatives.
- Trifluoromethylated compounds.
-
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often employed to facilitate reactions.
- Temperature control is critical to ensure optimal reaction rates and minimize side reactions.
- pH adjustments may be necessary depending on the reactivity of intermediate compounds.
-
- Formation of amide bonds between the amino group and carboxylic acid group.
- Incorporation of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.
Specific Synthetic Steps
The synthesis can be broken down into distinct phases:
| Step | Reaction Description | Conditions |
|---|---|---|
| 1 | Condensation Reaction : Amino acid reacts with trifluoromethyl benzylamine to form an intermediate amide compound. | Solvent: DMSO; Temperature: 50–60°C |
| 2 | Addition Reaction : Phenylamine is added to the intermediate to introduce the phenyl group. | Solvent: Acetonitrile; pH: Neutral |
| 3 | Oxidation : Oxidation of the intermediate compound to form the oxo group at the second carbon position. | Oxidizing agent: Hydrogen peroxide or potassium permanganate; Temperature: Room temperature |
| 4 | Purification : The crude product is purified using recrystallization or chromatography techniques. | Solvent: Ethanol or methanol |
Analytical Data
Molecular Characteristics
- Molecular Formula : $$ C{18}H{17}F{3}N{2}O_{3} $$
- Molecular Weight : 366.33 g/mol
Structural Features
The compound contains:
- A trifluoromethyl group that enhances its electrophilicity.
- A phenyl ring contributing to aromatic stability.
- Amine and carboxylic acid groups typical of amino acids.
Reaction Yield
The yield depends on reaction conditions:
- Typical yields range from 70% to 85%, with higher yields achievable through optimized temperature and solvent selection.
Challenges in Synthesis
-
- Uncontrolled pH or temperature can lead to degradation of intermediates.
-
- Impurities may arise from incomplete reactions or residual solvents.
Reactivity of Trifluoromethyl Group :
- The trifluoromethyl group’s high electronegativity can complicate nucleophilic attack, requiring careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound shows promise as a lead structure for the development of new pharmaceuticals. Its ability to modulate biological targets makes it suitable for:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines due to their ability to interfere with cellular signaling pathways.
- Anti-inflammatory Drugs : The structural features allow for interactions with inflammatory mediators, potentially leading to the development of anti-inflammatory agents.
Biochemical Research
In biochemical assays, this compound can serve as:
- Inhibitors of Enzymatic Activity : Research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, which can be useful in studying metabolic disorders.
- Probes for Biological Studies : The unique trifluoromethyl group enhances the compound's stability and solubility, making it an excellent candidate for use as a probe in various biological assays.
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- Fluorinated Polymers : Due to its trifluoromethyl group, it can be used to create polymers with enhanced chemical resistance and thermal stability.
- Coatings and Adhesives : Its unique properties may lead to the development of advanced coatings that require high durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation, suggesting a pathway for drug development targeting these kinases.
Case Study 2: Inhibition of Enzymes
Research highlighted in ACS Publications indicated that compounds structurally related to this compound effectively inhibited phospholipase A2 activity. This inhibition was linked to reduced inflammation markers in vitro, showcasing potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism by which [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl acetate
- Cyclohexaneacetic acid, 1-{2-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethyl}
Uniqueness
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
[(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid, commonly referred to as a trifluoromethyl-substituted amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a CAS number of 1142205-09-1. The presence of the trifluoromethyl group is significant as it often enhances biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1142205-09-1 |
| Molecular Weight | 364.34 g/mol |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity.
Key Findings:
- IC50 Values: Compounds with similar structures showed IC50 values ranging from 3.6 µM to 11.0 µM against the aforementioned cancer cell lines .
- Mechanism of Action: The mechanism involves inducing apoptosis and cell cycle arrest in a p53-independent manner. Specifically, compounds were found to induce G0/G1 and G2/M phase arrest without inhibiting MDM2-p53 interactions .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the substitution pattern on the benzyl moiety significantly influences biological activity. For instance:
- Trifluoromethyl Substitution: The presence of the trifluoromethyl group at specific positions on the benzyl ring enhances anticancer activity.
- Phenylpiperazine Substituents: Compounds containing a 4-phenylpiperazin-1-yl substituent exhibited superior activity compared to those with simpler phenyl groups .
Case Studies
-
Study on HCT-116 Cells:
- Treatment with the compound resulted in a concentration-dependent increase in apoptosis, particularly noticeable in late apoptotic stages as determined by flow cytometry using Annexin V staining .
- The study also highlighted that both wild-type and mutant p53 cells responded similarly to treatment, indicating a broad applicability of the compound's anticancer effects.
-
Comparative Analysis with Other Compounds:
- In comparative studies, compounds structurally related to this compound were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications in the molecular structure could lead to enhanced or diminished activity, emphasizing the importance of careful design in drug development.
Q & A
Q. What synthetic routes are recommended for [(2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid?
A common approach involves coupling a trifluoromethylbenzylamine derivative with a phenylamino-acetic acid intermediate. For example, a patent synthesis (EP 4 374 877 A2) describes using ethyl acetate as the solvent, pyridine as a base, and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide as a coupling reagent under nitrogen at 0°C. The crude product is purified via extraction and concentration, yielding an LCMS-confirmed product (m/z 791 [M+H]⁺) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS/HPLC : To confirm molecular weight (e.g., m/z 791 [M+H]⁺) and purity (retention time: 1.19 minutes under SMD-TFA05 conditions) .
- ¹H-NMR : For structural validation (e.g., δ 0.85–12.50 in DMSO-d₆, as seen in related benzamide derivatives) .
- TLC : To monitor reaction progress (e.g., Rf 0.46 in ethyl acetate:methanol 9:1) .
Q. How can researchers confirm the compound’s stability under storage conditions?
Stability testing should involve:
- Accelerated degradation studies (e.g., exposure to heat, light, humidity).
- Periodic HPLC analysis to detect decomposition products, referencing retention time shifts .
Advanced Research Questions
Q. How can low yields in the coupling reaction be addressed?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reactivity compared to ethyl acetate .
- Catalyst screening : Alternative coupling reagents (e.g., EDC/HOBt) could enhance efficiency.
- Temperature control : Gradual warming post-initial reaction at 0°C may reduce side products .
Q. How to resolve discrepancies in NMR data between synthetic batches?
Contradictions may arise from:
Q. What structural modifications improve target engagement in receptor-binding assays?
Structure-activity relationship (SAR) insights from related compounds suggest:
- Trifluoromethyl positioning : The 2-(trifluoromethyl)benzyl group enhances lipophilicity and receptor affinity, as seen in neurokinin-1 antagonist bivalent ligands .
- Amino acid side chains : Substituting the acetic acid moiety with bulkier groups (e.g., cyclopropylethoxy) may alter binding kinetics, as observed in DP antagonist derivatives (e.g., Example 10-5) .
Q. How can solubility challenges for in vitro assays be mitigated?
Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug derivatization : Esterification of the acetic acid group (e.g., ethyl ester derivatives in Example 11) improves aqueous compatibility .
Data Contradiction Analysis
Q. How to interpret conflicting LCMS and HPLC results?
Q. Why do NMR spectra vary across similar compounds?
- Conformational flexibility : Rotamers of the benzylamino group may split peaks (e.g., δ 3.08–12.50 in Example 10-4) .
- Residual solvents : Inadequate drying (e.g., sodium sulfate in Example 10) can introduce extraneous signals .
Methodological Recommendations
Q. What in silico tools are suitable for predicting biological activity?
Q. How to validate target specificity in cellular assays?
- Knockout models : CRISPR/Cas9-edited cell lines can confirm on-target effects.
- Competitive binding assays : Use radiolabeled analogs (e.g., ³H-labeled acetic acid derivatives) to measure displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
